

2-(4-Aminocyclohexyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Aminocyclohexyl)ethanol**

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An In-depth Technical Guide to **2-(4-Aminocyclohexyl)ethanol**

This technical guide provides comprehensive information on the molecular properties and a detailed synthetic route for **2-(4-aminocyclohexyl)ethanol**, a valuable building block for researchers, scientists, and professionals in drug development.

Molecular Profile

The fundamental molecular data for **2-(4-aminocyclohexyl)ethanol** is summarized in the table below, providing a quick reference for its chemical identity and properties.

Property	Value
Molecular Formula	C ₈ H ₁₇ NO
Molecular Weight	143.23 g/mol
IUPAC Name	2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol
CAS Number	506428-44-0

Synthesis of **2-(4-Aminocyclohexyl)ethanol**: Experimental Protocol

The synthesis of **2-(4-aminocyclohexyl)ethanol** can be achieved through a two-step process involving the initial preparation of its precursor, ethyl 2-(4-aminocyclohexyl)acetate, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate

This procedure is adapted from methodologies described in patent literature, which detail the synthesis of this key intermediate.^[1] The synthesis involves a multi-stage process starting from 4-nitrophenylacetic acid.^{[2][3]}

Materials and Reagents:

- 4-Nitrophenylacetic acid
- Deionized water
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- Ethanol
- Hydrochloric acid (HCl) in ethanol
- Acetonitrile

Procedure:

- Hydrogenation (Step 1a):
 - In a suitable autoclave, charge 4-nitrophenylacetic acid and deionized water.
 - Add a suspension of 10% Pd/C in deionized water.
 - Inert the atmosphere with nitrogen.

- Introduce hydrogen gas and conduct the hydrogenation at a temperature of 44-46°C and a pressure of up to 0.6 bar until the initial hydrogen uptake slows.[2][3]
- Hydrogenation (Step 1b):
 - Increase the temperature to 55-58°C and continue the hydrogenation with a hydrogen pressure of up to 4.0 bar until hydrogen consumption ceases.[2][3]
 - Cool the reaction mixture, purge with nitrogen, and filter the catalyst.
- Esterification and Isolation:
 - The resulting aqueous solution of 4-aminocyclohexylacetic acid is concentrated under vacuum.
 - Ethanol is added, and the mixture is heated to reflux with hydrochloric ethanol for approximately 2 hours to facilitate esterification.[2][3]
 - The solvent is removed under vacuum, and acetonitrile is added to the residue.
 - The mixture is cooled to 0 to -5°C to crystallize the product.
 - The crystals of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride are collected by filtration, washed with cold acetonitrile, and dried.[3]

Step 2: Reduction of Ethyl 2-(4-aminocyclohexyl)acetate to 2-(4-Aminocyclohexyl)ethanol

This step involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4]

Materials and Reagents:

- Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Lithium Aluminum Hydride (LiAlH₄)

- Aqueous acid (e.g., H_3O^+) for workup
- Anhydrous sodium sulfate

Procedure:

- Preparation:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH_4 in anhydrous diethyl ether or THF.
 - In a separate flask, dissolve ethyl 2-(4-aminocyclohexyl)acetate in the same anhydrous solvent. The hydrochloride salt should be neutralized to the free base prior to this step.
- Reduction:
 - Slowly add the solution of the ester to the stirred suspension of LiAlH_4 at a controlled temperature (typically 0°C).
 - After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- Workup and Isolation:
 - Carefully quench the excess LiAlH_4 by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
 - The resulting precipitate is filtered off, and the organic layer is separated.
 - The aqueous layer is extracted with additional portions of the organic solvent.
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield **2-(4-aminocyclohexyl)ethanol**.

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of **2-(4-aminocyclohexyl)ethanol**, from the precursor synthesis to the final reduction step.



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- To cite this document: BenchChem. [2-(4-Aminocyclohexyl)ethanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113113#2-4-aminocyclohexyl-ethanol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b113113#2-4-aminocyclohexyl-ethanol-molecular-weight-and-formula)

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